molecular formula C17H15NO4 B10995396 (2E)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3(2H)-one

(2E)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3(2H)-one

Cat. No.: B10995396
M. Wt: 297.30 g/mol
InChI Key: XZQXIRPJUKBWDO-LZYBPNLTSA-N
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Description

The compound (2E)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3(2H)-one is a synthetic organic molecule. It features a benzofuran core, a pyrrole moiety, and an oxopropoxy group, making it structurally complex and potentially versatile in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 1-methyl-1H-pyrrole, benzofuran, and 2-bromo-1-oxopropane.

    Step-by-Step Synthesis:

    Reaction Conditions: These reactions typically require catalysts such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Reaction temperatures range from room temperature to 100°C, depending on the specific step.

Industrial Production Methods

In an industrial setting, the synthesis of (2E)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3(2H)-one would involve large-scale reactors, continuous flow systems, and rigorous purification processes such as crystallization or chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole moiety, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can target the carbonyl groups, using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzofuran and pyrrole rings can participate in electrophilic and nucleophilic substitution reactions, facilitated by reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (e.g., bromine, chlorine), alkylating agents (e.g., methyl iodide).

Major Products

    Oxidation: Formation of pyrrole N-oxide derivatives.

    Reduction: Conversion to alcohols or amines.

    Substitution: Introduction of various functional groups onto the benzofuran or pyrrole rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions, enhancing the efficiency and selectivity of catalytic processes.

    Material Science: Its structural properties make it a candidate for the development of organic semiconductors and photovoltaic materials.

Biology

    Enzyme Inhibition: It may serve as an inhibitor for specific enzymes, useful in studying enzyme mechanisms and developing therapeutic agents.

    Biological Probes: The compound can be used as a fluorescent probe for imaging and tracking biological processes.

Medicine

    Drug Development:

    Antimicrobial Agents: Research into its efficacy as an antimicrobial agent against various pathogens.

Industry

    Polymer Synthesis: Utilized in the synthesis of specialty polymers with unique properties.

    Chemical Sensors: Employed in the development of sensors for detecting specific chemical substances.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. Its mechanism of action involves binding to these targets, altering their activity, and modulating biochemical pathways. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-1-benzofuran-3(2H)-one: Lacks the oxopropoxy group, which may affect its reactivity and applications.

    (2E)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-6-(2-hydroxypropoxy)-1-benzofuran-3(2H)-one: Contains a hydroxy group instead of an oxo group, influencing its chemical properties and biological activity.

Uniqueness

The presence of the oxopropoxy group in (2E)-2-[(1-methyl-1H-pyrrol-2-yl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3(2H)-one distinguishes it from similar compounds, potentially enhancing its reactivity and expanding its range of applications in scientific research and industry.

Properties

Molecular Formula

C17H15NO4

Molecular Weight

297.30 g/mol

IUPAC Name

(2E)-2-[(1-methylpyrrol-2-yl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3-one

InChI

InChI=1S/C17H15NO4/c1-11(19)10-21-13-5-6-14-15(9-13)22-16(17(14)20)8-12-4-3-7-18(12)2/h3-9H,10H2,1-2H3/b16-8+

InChI Key

XZQXIRPJUKBWDO-LZYBPNLTSA-N

Isomeric SMILES

CC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C\C3=CC=CN3C)/O2

Canonical SMILES

CC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CN3C)O2

Origin of Product

United States

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